3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

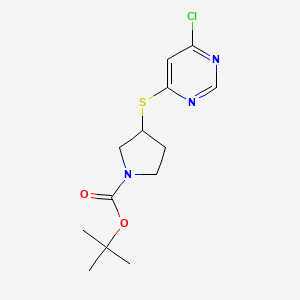

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-chloropyrimidin-4-ylsulfanyl substituent at the 3-position. The tert-butyl ester group enhances steric protection and metabolic stability, making it a common motif in medicinal chemistry for prodrug design or intermediates in synthetic pathways .

Properties

Molecular Formula |

C13H18ClN3O2S |

|---|---|

Molecular Weight |

315.82 g/mol |

IUPAC Name |

tert-butyl 3-(6-chloropyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-5-4-9(7-17)20-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3 |

InChI Key |

WZELTQRHLHDXTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Approach

The synthesis of 3-(6-chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester generally involves a multi-step process that can be summarized as follows:

Step 1: Preparation of 6-chloro-pyrimidine-4-thiol intermediate

The 6-chloro-pyrimidine-4-thiol is synthesized or procured as a key electrophilic thiol intermediate. This heterocyclic thiol is essential for the subsequent nucleophilic substitution reaction.

Step 2: Preparation of pyrrolidine-1-carboxylic acid tert-butyl ester

The pyrrolidine scaffold is functionalized at the nitrogen with a tert-butyl carbamate (Boc) protecting group to yield the tert-butyl ester derivative. This protecting group enhances solubility and provides stability during the coupling reaction.

Step 3: Sulfenylation (Thioether bond formation)

The critical step involves nucleophilic substitution where the thiol group of 6-chloro-pyrimidine-4-thiol reacts with the 3-position of the pyrrolidine derivative to form the sulfanyl (thioether) linkage. This step typically requires a base to deprotonate the thiol and facilitate nucleophilic attack.

Step 4: Purification

The crude product is purified by chromatographic techniques or crystallization to obtain the desired compound with high purity.

Detailed Preparation Methods

Reagents and Reaction Conditions

| Reagent/Component | Role | Typical Conditions |

|---|---|---|

| 6-Chloro-pyrimidine-4-thiol | Electrophilic thiol intermediate | Synthesized via cyclization of thiourea derivatives or commercially obtained |

| Pyrrolidine-1-carboxylic acid tert-butyl ester | Nucleophilic pyrrolidine derivative | Prepared by Boc-protection of pyrrolidine-1-carboxylic acid |

| Base (e.g., triethylamine or potassium carbonate) | Deprotonates thiol to enhance nucleophilicity | Room temperature to mild heating (20–60 °C) |

| Solvent (e.g., dichloromethane, tetrahydrofuran) | Medium for reaction | Anhydrous conditions preferred to avoid side reactions |

| Reaction time | Duration | Several hours (typically 4–12 h), monitored by TLC or HPLC |

Representative Synthetic Procedure

Dissolution : Dissolve 6-chloro-pyrimidine-4-thiol and pyrrolidine-1-carboxylic acid tert-butyl ester in anhydrous dichloromethane under inert atmosphere (nitrogen or argon).

Base Addition : Add triethylamine slowly to the stirred solution at room temperature to deprotonate the thiol.

Reaction Monitoring : Stir the reaction mixture for 6–12 hours, monitoring progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup : Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification : Purify the crude product by silica gel column chromatography using appropriate solvent gradients (e.g., ethyl acetate/hexane mixtures) to afford pure this compound.

Industrial and Scalable Methods

In industrial settings, the synthesis is optimized for yield, purity, and scalability:

Continuous Flow Reactors : Automated continuous flow systems enhance reaction control, heat transfer, and scalability, reducing reaction times and improving yields.

Catalysts and Bases : Use of solid-supported bases or phase-transfer catalysts can improve reaction efficiency and facilitate product isolation.

Purification Techniques : Crystallization is favored over chromatography for large-scale purification to reduce costs and solvent usage.

Green Chemistry Considerations : Efforts to replace chlorinated solvents with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran are ongoing.

Reaction Mechanism Insights

The key step, sulfenylation, involves nucleophilic attack of the deprotonated thiol on an electrophilic carbon of the pyrrolidine ring or a suitable leaving group attached to it, forming a stable thioether bond. The tert-butyl ester group remains intact throughout, providing steric protection and enhancing solubility.

Comparative Data Table of Related Pyrrolidine-Pyrimidine Compounds

| Compound Name | Molecular Formula | Key Structural Features | Preparation Notes |

|---|---|---|---|

| This compound | C14H20ClN3O2S | Pyrrolidine with 6-chloro-pyrimidine via sulfanyl linkage; tert-butyl ester protection | Multi-step synthesis involving thiol coupling under basic conditions |

| (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C14H20ClN3O2S | Similar scaffold with methyl substitution on pyrimidine | Requires stereoselective sulfenylation and Boc protection |

| (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C14H20ClN3O2S2 | Additional methylsulfanyl substituent on pyrimidine ring | Multi-step synthesis with methylsulfanyl introduction |

Research and Development Perspectives

Optimization of Reaction Conditions : Temperature, solvent polarity, and base strength are critical parameters influencing yield and stereochemical integrity.

Stereochemical Control : Maintaining chirality at the pyrrolidine 3-position is essential for biological activity; thus, enantioselective synthesis or chiral resolution methods are employed.

Functional Group Tolerance : The tert-butyl ester group allows for further functionalization or deprotection under acidic conditions to access free carboxylic acids for downstream applications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH) are used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share core structural similarities but differ in substituents, ring systems, or functional groups:

Structural and Functional Differences

- Ring Size : The target compound’s pyrrolidine (5-membered) ring offers distinct conformational constraints compared to piperidine (6-membered) analogs. Piperidine derivatives may exhibit enhanced solubility due to increased flexibility .

- Substituent Chemistry: The sulfanyl group in the target compound enables thiol-mediated reactivity, whereas amino groups in analogs (e.g., ) facilitate hydrogen bonding or participation in SNAr reactions.

- Synthetic Pathways :

Biological Activity

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including a pyrimidine ring and a pyrrolidine moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClN3O2S |

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | tert-butyl 4-(6-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |

| InChI Key | WUMUGCGNTDMJGB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The compound has been shown to modulate enzyme activity, potentially inhibiting or activating pathways critical for cellular functions.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated inhibitory effects on enzymes such as NAPE-PLD, which is involved in lipid metabolism and signaling pathways. For instance, structure–activity relationship (SAR) studies have revealed that modifications to the pyrimidine and pyrrolidine rings can significantly enhance inhibitory potency against target enzymes .

Antiviral Activity

Studies have highlighted the potential antiviral properties of this compound. For example, related pyrrolidine derivatives have been investigated as inhibitors of influenza virus neuraminidase, showcasing effective antiviral activity through structural modifications that enhance binding affinity to viral targets .

Anticancer Potential

The compound's structural characteristics suggest possible anticancer activity. SAR analyses have identified key substituents that enhance cytotoxicity against various cancer cell lines. Compounds with similar scaffolds have shown promising results in inhibiting tumor growth, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

- Influenza Virus Inhibition : A study demonstrated that derivatives of pyrrolidine compounds exhibited significant inhibition of influenza virus neuraminidase, suggesting that similar compounds could be developed for therapeutic use against viral infections .

- Anticancer Activity : Another research effort focused on thiazole-linked pyrrolidine derivatives showed effective growth inhibition across multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.